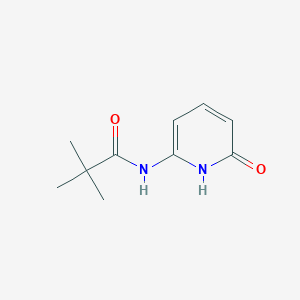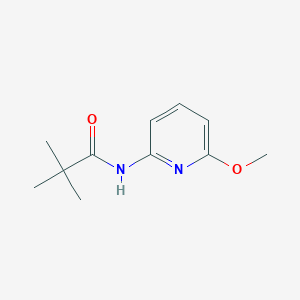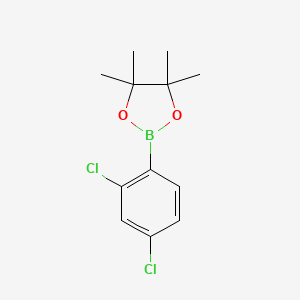
1-甲基-5-氧代吡咯烷-2-羧酸
描述
1-Methyl-5-oxopyrrolidine-2-carboxylic acid (MOPC) is an important organic acid that has been widely studied due to its versatile applications in the fields of chemistry, biochemistry, and medicine. MOPC is an important intermediate in the synthesis of numerous pharmaceuticals, biochemicals, and other compounds. In addition, MOPC has been used in the synthesis of a variety of compounds with potential therapeutic applications, including anti-cancer drugs, antibiotics, and antiviral agents.
科学研究应用
抗氧化活性
已合成1-甲基-5-氧代吡咯烷-2-羧酸衍生物,并对其抗氧化活性进行了测试。值得注意的是,该类别中的某些化合物表现出强大的抗氧化效果,超过了著名的抗氧化剂如抗坏血酸的功效。例如,在一项研究中发现,某个衍生物的抗氧化活性比抗坏血酸高出1.5倍 (Tumosienė等,2019)。
抗菌性能
从1-甲基-5-氧代吡咯烷-2-羧酸衍生的化合物显示出作为潜在抗菌药物的潜力。一项研究合成了各种含有吡咯烷环和甲氨基残基结构的衍生物,测试它们对各种菌株(包括金黄色葡萄球菌和铜绿假单胞菌)的抗菌效果。一些衍生物表现出中等到良好的抗微生物活性(Devi et al., 2018)。
抗癌和抗微生物活性
对1-甲基-5-氧代吡咯烷-2-羧酸衍生物的研究已扩展到抗癌和抗微生物领域。一项研究合成了含有唑类、二唑类和缩醛类基团的衍生物,然后对它们进行了体外抗癌和抗微生物活性测试。一些化合物对A549细胞表现出强大的抗癌活性,并对多药耐药金黄色葡萄球菌菌株表现出选择性抗微生物活性,突显了这些衍生物在开发癌症和多药耐药感染新治疗方法方面的潜力 (Kairytė等,2022)。
复杂化合物的合成
1-甲基-5-氧代吡咯烷-2-羧酸可作为合成具有潜在药理应用的更复杂化合物的前体。例如,在合成新型金属有机框架(MOFs)时,该化合物被用作前体,导致开发出能够有效快速地从水溶液中去除阴离子染料的MOFs。这突显了其在环境修复和水处理技术中的潜在应用 (Zhao等,2020)。
手性分离剂
某些1-甲基-5-氧代吡咯烷-2-羧酸衍生物的对映体已被探索作为手性分离剂。这些对映体在色谱分离和对映选择性化学过程中表现出潜力,这在合成手性纯药物方面至关重要(Piwowarczyk et al., 2008)。
衍生物的抗菌活性
对1-甲基-5-氧代吡咯烷-2-羧酸衍生物的进一步研究揭示了显著的抗菌活性。例如,已合成了新系列的衍生物,展示出对各种菌株的显著抗菌活性,有助于寻找新的抗微生物剂 (Žirgulevičiūtė等,2015)。
生物评价中的放射配体
在生物成像和诊断领域,1-甲基-5-氧代吡咯烷-2-羧酸衍生物已被用于合成新的放射配体。这些化合物在医学成像中具有潜在应用,特别是在分子水平评估生物功能和疾病(Gao et al., 2019)。
作用机制
Target of Action
Similar compounds have been found to interact with gaba transaminase , suggesting a potential role in the regulation of gamma-aminobutyric acid (GABA) levels in the brain.
Mode of Action
It’s suggested that it may act as an inhibitor of gaba transaminase , an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, the compound could potentially increase the amount of GABA, a neurotransmitter that inhibits nerve transmission in the brain, calming nervous activity.
Biochemical Pathways
The biochemical pathways affected by 1-Methyl-5-oxopyrrolidine-2-carboxylic acid are likely related to the GABAergic system, given its potential role as a GABA transaminase inhibitor . Increased levels of GABA can lead to an overall decrease in neuronal excitability, affecting various neurological pathways.
Result of Action
The molecular and cellular effects of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid’s action would likely involve changes in neuronal activity due to increased GABA levels . This could potentially lead to reduced excitability and a calming effect on the nervous system.
生化分析
Biochemical Properties
1-Methyl-5-oxopyrrolidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with gamma-aminobutyric acid (GABA) transaminase, where it acts as an inhibitor . This inhibition leads to an increase in GABA levels, which has implications for neurological functions and potential therapeutic applications in conditions such as epilepsy . Additionally, 1-Methyl-5-oxopyrrolidine-2-carboxylic acid is involved in the modulation of purinoceptors, which are critical for cellular signaling and energy metabolism .
Cellular Effects
1-Methyl-5-oxopyrrolidine-2-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving GABAergic signaling . This compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, 1-Methyl-5-oxopyrrolidine-2-carboxylic acid can impact the synthesis and degradation of neurotransmitters, thereby influencing neuronal communication and overall brain function .
Molecular Mechanism
The molecular mechanism of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid involves its binding interactions with specific biomolecules. It binds to the active site of GABA transaminase, inhibiting its activity and leading to increased GABA levels . This inhibition is crucial for its potential therapeutic effects in neurological disorders. Additionally, 1-Methyl-5-oxopyrrolidine-2-carboxylic acid can modulate the activity of purinoceptors, affecting cellular signaling and energy metabolism . These interactions highlight its role in regulating key biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid have been studied over time. The compound is relatively stable under standard storage conditions, with a recommended storage temperature of 2-8°C . Its stability can be affected by prolonged exposure to light and moisture. Over time, degradation products may form, which could influence its efficacy and safety in experimental settings . Long-term studies have shown that 1-Methyl-5-oxopyrrolidine-2-carboxylic acid can have sustained effects on cellular function, particularly in terms of neurotransmitter regulation .
Dosage Effects in Animal Models
The effects of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it has been observed to enhance GABAergic signaling and improve neurological function . At higher doses, there may be toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant side effects .
Metabolic Pathways
1-Methyl-5-oxopyrrolidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as GABA transaminase and purinoceptors, influencing the synthesis and degradation of neurotransmitters . These interactions can affect metabolic flux and the levels of various metabolites within cells. The compound’s role in modulating GABA levels is particularly important for its potential therapeutic applications in neurological disorders .
Transport and Distribution
Within cells and tissues, 1-Methyl-5-oxopyrrolidine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and its accumulation in target tissues . The compound’s localization and distribution are critical for its biological activity and therapeutic potential. Understanding these transport mechanisms can help optimize its use in experimental and clinical settings .
Subcellular Localization
The subcellular localization of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . This localization is essential for its activity and function, as it allows the compound to modulate key biochemical pathways within cells
属性
IUPAC Name |
1-methyl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLYZEAOVWVTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72442-37-6 | |
| Record name | 1-Methyl-5-oxoproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72442-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-oxo-DL-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072442376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-methyl-5-oxo-DL-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



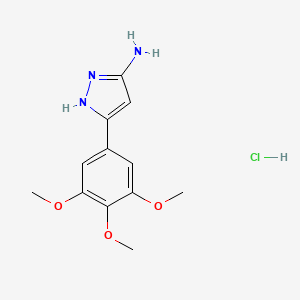
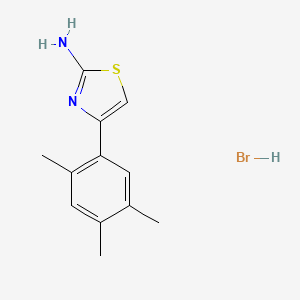


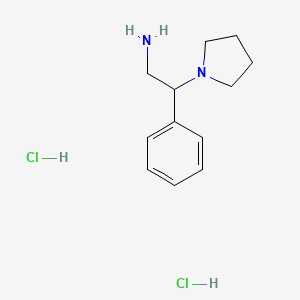
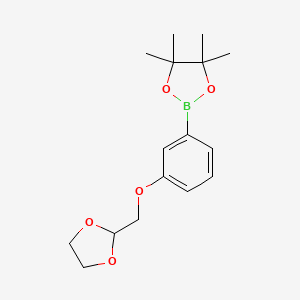
![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)


